molecular formula C4H10Cl2N4 B13907234 (1-Methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride

(1-Methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride

Cat. No.: B13907234
M. Wt: 185.05 g/mol
InChI Key: DXTPKCHWTKSTMZ-UHFFFAOYSA-N
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Description

(1-Methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride is an organic compound with the molecular formula C4H10Cl2N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 1-methyl-1,2,4-triazole with formaldehyde and ammonium chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

(1-Methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. In enzyme inhibition studies, it binds to the active site of enzymes, blocking their activity. The triazole ring plays a crucial role in stabilizing the compound-enzyme complex, thereby enhancing its inhibitory effect .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
  • (4-methyl-4H-1,2,4-triazol-3-yl)methanamine
  • Tris((1-benzyl-4-triazolyl)methyl)amine

Uniqueness

(1-Methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

Molecular Formula

C4H10Cl2N4

Molecular Weight

185.05 g/mol

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C4H8N4.2ClH/c1-8-3-6-4(2-5)7-8;;/h3H,2,5H2,1H3;2*1H

InChI Key

DXTPKCHWTKSTMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)CN.Cl.Cl

Origin of Product

United States

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